molecular formula C10H8F3N3S B2504208 4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 866153-83-5

4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2504208
CAS No.: 866153-83-5
M. Wt: 259.25
InChI Key: ZBDGLGDZVGWIFY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms and a sulfur atom. The methyl group at position 4 and the 3-(trifluoromethyl)phenyl substituent at position 5 define its structural uniqueness. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for biological applications such as antimicrobial or anticonvulsant activity .

Properties

IUPAC Name

4-methyl-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c1-16-8(14-15-9(16)17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGLGDZVGWIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . This allows the compound to effectively bind to its targets and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features and Activities of Comparable Triazole-3-Thiones
Compound Name / ID Substituents (Positions 4 and 5) Key Activity/Property Reference
Target Compound 4-Methyl, 5-[3-(trifluoromethyl)phenyl] Antimicrobial (potential), Metabolic stability
Compound 18 () 4-Methyl, 5-(pyridin-3-yl + 4-chloro-3-fluorobenzylthio) Anti-tubercular (MIC: 0.12 µM)
Compound 20 () 4-Methyl, 5-(pyridin-3-yl + 3,5-dinitrobenzylthio) Anti-tubercular (MIC: 0.25 µM)
RO1 () 4-Methyl, 5-(3-fluorophenyl + Schiff base) Antifungal (C. albicans inhibition)
TP-315 () 4-Hexyl, 5-(3-chlorophenyl) Anticonvulsant (Therapeutic Index: 13.9)
Compound 4 () 4-(3-Chlorophenyl), 5-(3-trifluoromethylphenyl) Antimicrobial (synthesized but untested)

Key Observations :

  • Anti-tubercular Activity: The pyridinyl and benzylthio substituents in Compounds 18 and 20 enhance potency against Mycobacterium tuberculosis, with MICs ≤0.25 µM .
  • Antifungal Activity : Schiff base derivatives (e.g., RO1) demonstrate substituent-dependent activity, where methyl or methoxy groups at specific positions improve efficacy against C. albicans .
  • Anticonvulsant Activity : Alkyl chains (e.g., hexyl in TP-315) and halogenated aryl groups (e.g., 3-chlorophenyl) correlate with high therapeutic indices in seizure models . The target compound’s trifluoromethyl group may offer improved BBB permeability compared to bulkier substituents.

Metabolic Stability and Pathways

  • Target Compound: The trifluoromethyl group likely reduces oxidative metabolism, enhancing stability. Similar compounds (e.g., 4-ethyl-5-(4-fluorophenyl)-triazole-3-thione in ) show resistance to desulfuration and S-oxidation, with only minor dealkylation observed .
  • Nitro-Substituted Analogs : Compounds like 5-(4-nitrophenyl)-4-phenyl-triazole-3-thione undergo acetylation and amine metabolite formation in vivo , suggesting nitro groups may increase metabolic liability compared to trifluoromethyl substituents.

Biological Activity

4-Methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C10H8F3N3S
  • Molecular Weight: 259.25 g/mol

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1.95
Escherichia coli0.12
Pseudomonas aeruginosa1.50
Bacillus cereus0.50

These results indicate that the compound has potent antibacterial activity comparable to established antibiotics .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in several studies. For instance, a derivative of this compound was evaluated for its cytotoxic effects on cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)20
HeLa (cervical cancer)15
A549 (lung cancer)25

The findings suggest that the compound can inhibit cell proliferation effectively in various cancer types .

The mechanism of action for compounds like this compound typically involves the inhibition of specific enzymes or disruption of cellular processes. This compound may interact with molecular targets such as:

  • Enzymes involved in DNA synthesis
  • Cell membrane integrity

By binding to these targets, the compound can induce apoptosis in cancer cells and inhibit bacterial growth .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy:
    • A clinical trial involving patients with bacterial infections showed that treatment with a triazole derivative resulted in a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment:
    • In vitro studies using human cancer cell lines revealed that triazole derivatives led to increased apoptosis and reduced tumor size in xenograft models.

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